molecular formula C6H7MgO9P B12514606 2-Phospho-L-ascorbic acid (magnesium)

2-Phospho-L-ascorbic acid (magnesium)

Cat. No.: B12514606
M. Wt: 278.39 g/mol
InChI Key: ACFGRWJEQJVZTM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phospho-L-ascorbic acid (magnesium) is a useful research compound. Its molecular formula is C6H7MgO9P and its molecular weight is 278.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phospho-L-ascorbic acid (magnesium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phospho-L-ascorbic acid (magnesium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGRWJEQJVZTM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7MgO9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Chemical Context in Academic Research

Standardized Designations and Synonyms in Scientific Literature

2-Phospho-L-ascorbic acid (magnesium), a stable derivative of L-ascorbic acid, is identified in scientific and commercial literature by a variety of names and reference numbers. The formal chemical name and its synonyms are crucial for accurate identification in research and database searches. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for the compound, while other designations are commonly used in databases like PubChem and by chemical suppliers. nih.govnih.gov

One of the most common synonyms is Magnesium Ascorbyl Phosphate (B84403), often abbreviated as MAP. ci.guide Other frequently encountered names include L-Ascorbyl-2-phosphate magnesium salt, Ascorbyl PM, and Phospitan C. caymanchem.comglpbio.comspecialchem.com The multiplicity of names arises from different conventions and the compound's history as a long-acting form of Vitamin C developed for various applications, including cell culture media and cosmetics. glpbio.comspecialchem.commedchemexpress.com The compound is often supplied as a hydrate (B1144303), and its stoichiometry can vary, leading to terms like "sesquimagnesium salt," which indicates a 2:3 molar ratio of the ascorbyl phosphate anion to magnesium cations. nih.gov

The table below summarizes the key identifiers for this compound.

Identifier TypeDesignationReference
IUPAC Namemagnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate nih.gov
Common SynonymsMagnesium Ascorbyl Phosphate (MAP) ci.guide
L-Ascorbic Acid 2-phosphate magnesium salt medchemexpress.com
Ascorbyl PM caymanchem.comglpbio.com
Phospitan C caymanchem.comglpbio.comspecialchem.com
VC-PMG nih.gov
CAS Registry Number113170-55-1 (for trimagnesium salt) nih.govglpbio.com
84309-23-9 nih.gov
1713265-25-8 (for dimagnesium salt hydrate) nih.govcaymanchem.com
Molecular FormulaC6H7MgO9P or C12H12Mg3O18P2 (depending on salt form) nih.govnih.govspecialchem.com

Distinction from Parent Ascorbic Acid and Other Derivatives

The primary distinction of 2-Phospho-L-ascorbic acid from its parent molecule, L-ascorbic acid (Vitamin C), lies in its enhanced chemical stability. researchgate.net L-ascorbic acid is notoriously unstable, particularly in aqueous solutions and under neutral or alkaline conditions, where it is susceptible to rapid oxidative degradation. ussec.org This oxidation process, accelerated by heat, light, and the presence of metal ions, involves the 2,3-enediol group of the lactone ring and leads to the irreversible formation of 2,3-diketogulonic acid, a compound with no biological Vitamin C activity. ussec.org

In 2-Phospho-L-ascorbic acid, this instability is overcome by the esterification of the hydroxyl group at the C2 position with a phosphate group. researchgate.netussec.org This phosphorylation protects the chemically vulnerable enediol system from oxidation, rendering the molecule significantly more stable across a wider pH range. researchgate.netussec.org In biological systems, the phosphate group can be cleaved by endogenous enzymes, such as phosphatases, to slowly release active L-ascorbic acid, which allows the derivative to function as a long-acting precursor. ci.guidemedchemexpress.comresearchgate.net

Compared to other ascorbic acid derivatives, such as ascorbyl palmitate, the magnesium phosphate salt also demonstrates superior stability. researchgate.netnih.gov While esterification with palmitic acid at the C6 position in ascorbyl palmitate improves lipophilicity, it does not prevent the hydrolysis and degradation of the core lactone structure to the same extent as C2 phosphorylation. researchgate.net Studies have confirmed that magnesium ascorbyl phosphate is one of the most stable derivatives, making it highly suitable for incorporation into various formulations. researchgate.netnih.gov

The following table provides a comparative overview of these compounds.

PropertyL-Ascorbic Acid2-Phospho-L-ascorbic acid (magnesium)Ascorbyl Palmitate
Key Structural FeatureUnsubstituted enediol group at C2-C3Phosphate ester at C2 positionPalmitate ester at C6 position
Chemical StabilityLow; easily oxidized, especially in solutionHigh; protected from oxidation at the C2 position. researchgate.netnih.govModerate; more stable than L-ascorbic acid but prone to hydrolysis. researchgate.net
Biological ActionDirectly activePro-form; requires enzymatic hydrolysis to release active L-ascorbic acid. ci.guideresearchgate.netPro-form; requires enzymatic hydrolysis to release active L-ascorbic acid.
SolubilityWater-solubleWater-soluble. specialchem.comLipid-soluble (amphiphilic)

Coordination Chemistry of Magnesium with Ascorbyl Phosphate Anion

The coordination chemistry between the magnesium cation (Mg²⁺) and the ascorbyl phosphate anion (AP³⁻) is fundamental to the compound's structure and properties. However, a complete structural elucidation has been challenging. Research indicates that L-ascorbic acid 2-phosphate magnesium (APMg) is difficult to crystallize, which has hampered direct analysis via single-crystal X-ray diffraction. researchgate.netnih.gov Consequently, much of the understanding of its structure is derived from other analytical techniques and by analogy to its sodium salt (APNa), which has been successfully crystallized. researchgate.netnih.gov

Magnesium is a hard Lewis acid and, as an alkaline earth metal cation, typically forms complexes with "hard" donor atoms, primarily oxygen. mdpi.com In aqueous environments, Mg²⁺ is known to exist as the hexaaquo magnesium core, [Mg(H₂O)₆]²⁺, with a characteristic six-coordinate octahedral geometry. mdpi.com The coordination chemistry of APMg involves the displacement of these water molecules by the oxygen-containing functional groups of the ascorbyl phosphate anion.

The ascorbyl phosphate anion presents several potential coordination sites: the oxygen atoms of the phosphate group, the hydroxyl groups on the side chain, the carbonyl oxygen, and the enol hydroxyl oxygen of the lactone ring. researchgate.net Spectroscopic studies using Fourier-transform infrared (FT-IR) spectroscopy and potentiometric titrations have been employed to investigate these interactions in both the solid state and in aqueous solution. researchgate.netnih.gov

Analysis of the related sodium salt crystal (APNa) revealed that the sodium cations are coordinated to oxygen atoms from the phosphate group, the lactone ring, and associated water molecules, forming a complex network. researchgate.net It is inferred that magnesium coordinates in a similar, albeit more complex, fashion. The divalent nature of Mg²⁺ allows it to act as a bridge between multiple ascorbyl phosphate anions, potentially leading to polymeric structures. The stoichiometry of the salt can vary, with forms such as a sesquimagnesium salt hydrate being reported, which would have a formula of (C₆H₆O₉P)₂Mg₃, suggesting a complex bonding arrangement where three magnesium ions coordinate with two ascorbyl phosphate anions. nih.govnih.govresearchgate.net This intricate coordination network is responsible for the compound's stability and physical characteristics.

Synthesis and Biosynthesis Research

Enzymatic Synthesis Pathways of 2-Phospho-L-ascorbic Acid

Enzymatic synthesis offers a highly specific and environmentally benign route to 2-Phospho-L-ascorbic acid. This approach typically involves the phosphorylation of L-ascorbic acid using enzymes with phosphoryl transfer capabilities.

The efficiency of enzymatic phosphorylation is a critical factor in the production of 2-Phospho-L-ascorbic acid. Research has focused on identifying and optimizing suitable enzymes and reaction conditions. For instance, studies have explored the use of acid phosphatases from various microbial sources.

One notable example involves the use of resting cells from Brevundimonas diminuta KACC 10306, which demonstrated the ability to produce 2-Phospho-L-ascorbic acid. Optimization of the reaction conditions for these resting cells was crucial for maximizing productivity. Key parameters that were fine-tuned include cultivation time, cell concentration, substrate concentrations (L-ascorbic acid and pyrophosphate), buffer composition, pH, and temperature. Under optimal conditions, a concentration of 27.5 g/L of 2-Phospho-L-ascorbic acid was achieved after 36 hours of incubation, corresponding to a conversion efficiency of 19.7% based on the initial L-ascorbic acid concentration. mdpi.com

Table 1: Optimized Conditions for 2-Phospho-L-ascorbic Acid Production by Brevundimonas diminuta KACC 10306

Parameter Optimal Value
Cultivation Time 16 hours
Cell Concentration (wet weight) 120 g/L
L-Ascorbic Acid Concentration 550 mM
Pyrophosphate Concentration 450 mM
Buffer 50 mM Sodium Formate
pH 4.5
Temperature 40°C

Data sourced from a study on the optimization of ascorbic acid-2-phosphate production using resting cells of Brevundimonas diminuta. mdpi.com

Translating laboratory-scale enzymatic synthesis to industrial production for research supply requires robust biocatalytic systems. This often involves the use of immobilized enzymes or whole-cell biocatalysts in bioreactors. The use of a rotating basket reactor for the enzymatic synthesis of ascorbyl palmitate, another ascorbic acid derivative, showcases a potential strategy for process scale-up and implementation. mdpi.com In such a system, the catalyst can be easily recycled, and yields can remain high over sequential batches. mdpi.com

For the production of 2-O-α-D-glucopyranosyl-L-ascorbic acid, a related derivative, a fed-batch cultivation of Pichia pastoris GS115 expressing a recombinant α-glucosidase in a 5 L fermenter has been demonstrated. nih.gov This approach yielded an extracellular enzyme activity of 9.11 U/mL after 102 hours. nih.gov Such fermentation strategies are crucial for producing sufficient quantities of the enzyme for biocatalytic synthesis. nih.gov Downstream processing, which can account for a significant portion of the total cost, involves steps like filtration, chromatography, and extraction to purify the final product. nih.gov The development of efficient upstream (enzyme production, immobilization) and downstream processes is vital for the economic viability of industrial-scale biocatalytic production. nih.gov

Chemical Synthesis Methodologies and Yield Optimization for Research Purity

Chemical synthesis provides an alternative route to 2-Phospho-L-ascorbic acid and its salts. These methods often involve the use of protecting groups and phosphorylating agents.

A common method for preparing the magnesium salt of L-ascorbic acid-2-phosphate involves the reaction of L-ascorbic acid with phosphorus oxychloride in the presence of a tertiary amine. nih.gov To achieve regioselective phosphorylation at the C2 position, the hydroxyl groups at the C5 and C6 positions are often protected, for instance, by reacting with acetone (B3395972) to form a 5,6-isopropylidene derivative. researchgate.net The subsequent phosphorylation is carried out at a controlled pH. After the reaction, the protecting group is removed, and the product is purified. The final magnesium salt can be precipitated by adding a magnesium source, such as magnesium oxide, to the purified L-ascorbic acid-2-phosphate solution. nih.govresearchgate.net

Another approach utilizes a metaphosphate phosphorylating agent, such as sodium trimetaphosphate, in the presence of a catalyzing ion like calcium. sigmaaldrich.com This method can produce both mono- and polyphosphorylated species with good yields. The reaction conditions, including pH, temperature, and the molar ratios of reactants and catalysts, are critical for controlling the product distribution. sigmaaldrich.com For instance, the molar ratio of the phosphorylating agent to the ascorbic acid reactant is typically between 1.1 and 1.5. sigmaaldrich.com

Yield optimization is a key focus in chemical synthesis. One patented method for producing the magnesium salt of L-ascorbic acid-2-phosphate reported a yield of 80% of the theoretical maximum, based on the initial amount of vitamin C used. nih.gov Purification steps, such as ion-exchange chromatography and recrystallization, are essential for achieving the high purity required for research applications. researchgate.net A Korean patent describes a process that yields a product with a purity of 98% or higher as determined by high-performance liquid chromatography. researchgate.net

Table 2: Comparison of Chemical Synthesis Parameters for 2-Phospho-L-ascorbic acid Magnesium Salt

Parameter Method 1 (Phosphorus Oxychloride) Method 2 (Sodium Trimetaphosphate)
Phosphorylating Agent Phosphorus oxychloride Sodium trimetaphosphate
Catalyst/Promoter Tertiary amine Calcium, strontium, or barium ions
Key Reaction Conditions Low temperature, controlled pH pH range of 3-12, moderate temperature
Purification Ion-exchange resin, recrystallization -
Reported Yield - 80% of theory
Reported Purity 98% or higher -

Data compiled from various patents and research articles. nih.govresearchgate.netsigmaaldrich.com

Derivatization Strategies for Enhanced Biochemical Functionality

Derivatization of 2-Phospho-L-ascorbic acid aims to further enhance its properties, such as stability, bioavailability, and specific biological activities. These strategies involve modifying the core molecule to introduce new functional groups.

One significant area of derivatization is the formation of esters. For example, the enzymatic synthesis of ascorbyl esters, such as ascorbyl palmitate and ascorbyl oleate, has been extensively studied. researchgate.net These lipophilic derivatives exhibit improved solubility in fats and oils, making them effective antioxidants in lipid-based systems. researchgate.net Lipases, particularly from Candida antarctica, are often used as biocatalysts for these esterification reactions. mdpi.comresearchgate.net

Another important derivatization strategy is glycosylation. The synthesis of 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) is a prime example. nih.govacs.orgascend-biotech.com This derivative is formed by attaching a glucose molecule to the C2 position of ascorbic acid. AA-2G exhibits excellent stability and is enzymatically hydrolyzed to L-ascorbic acid and glucose in biological systems. ascend-biotech.com The enzymatic synthesis of AA-2G is preferred over chemical methods due to its regioselectivity. nih.gov α-Glucosidases and cyclodextrin (B1172386) glucanotransferases are the key enzymes used in this process. nih.govacs.org Research has focused on optimizing the enzymatic reaction to achieve high yields, with one study reporting a concentration of 143 g/L of AA-2G. acs.org

Further derivatization of AA-2G itself has been explored to create compounds with unique properties. For instance, the synthesis of 2-O-α-D-glucopyranosyl-6-O-(2-propylpentanyl)-L-ascorbic acid has been reported, which involves a three-step process of acylation, glycosylation, and hydrolysis. researchgate.net These novel derivatives are being investigated for various biochemical and therapeutic applications. researchgate.net

Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the separation, identification, and quantification of 2-Phospho-L-ascorbic acid and its related compounds.

Electrochemical Detection Assays for Enzymatic Activity

Electrochemical methods offer a sensitive and often simpler alternative for studying the enzymatic conversion of 2-Phospho-L-ascorbic acid. These assays are particularly useful for determining the activity of enzymes like alkaline phosphatase (ALP). rsc.org

Voltammetric Determination of Alkaline Phosphatase Activity

The activity of alkaline phosphatase (ALP) can be determined by using 2-Phospho-L-ascorbic acid as a substrate. capes.gov.brnih.gov ALP catalyzes the hydrolysis of the phosphate (B84403) group from the molecule, generating L-ascorbic acid (AA). researchgate.netajol.info AA is an electroactive substance that can be readily oxidized at an electrode surface. researchgate.netajol.info This enzymatic generation of an electroactive product forms the basis of the voltammetric assay.

In a typical setup, the reaction is carried out in an alkaline buffer solution to ensure optimal enzyme activity. researchgate.netajol.info The produced ascorbic acid yields a sensitive oxidative peak in differential pulse voltammetry (DPV) at a glassy carbon electrode (GCE). researchgate.netajol.info The peak current is directly proportional to the concentration of the generated AA, and thus to the activity of the ALP enzyme. researchgate.net This method has been successfully applied to determine ALP levels in human serum. researchgate.netajol.info

The assay conditions, such as pH, incubation time, and substrate concentration, are optimized to achieve high sensitivity. capes.gov.br Research has demonstrated that this approach can achieve low detection limits, making it suitable for clinical diagnostics and enzyme immunoassays. capes.gov.brresearchgate.net

Table 2: Voltammetric Assay Parameters for Alkaline Phosphatase (ALP) Activity

Parameter Finding Reference(s)
Substrate L-ascorbic acid 2-phosphate (AAP) researchgate.net, ajol.info
Enzyme Alkaline Phosphatase (ALP) researchgate.net, ajol.info
Product Detected L-ascorbic acid (AA) researchgate.net, ajol.info
Detection Technique Differential Pulse Voltammetry (DPV) researchgate.net, ajol.info
Working Electrode Glassy Carbon Electrode (GCE) researchgate.net, ajol.info
Oxidation Potential of AA +380 mV (vs. Ag/AgCl) researchgate.net, ajol.info
Linear Range for ALP 0.4 to 2000.0 U/L researchgate.net, ajol.info
Detection Limit for ALP 0.3 U/L researchgate.net, ajol.info
Apparent Michaelis Constant (K_m) 2.77 mmol/L ajol.info

Spectroscopic Characterization of Structural Features

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Phospho-L-ascorbic acid (magnesium).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Solid-State and Solution Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to investigate the structural features of 2-Phospho-L-ascorbic acid magnesium salt (APMg) in both the solid state and in aqueous solutions. nih.govresearchgate.net By analyzing the vibrational frequencies of the molecule's functional groups, FT-IR provides insights into bonding and molecular conformation. nih.gov

In a comprehensive structural study, FT-IR was applied to clarify the structure of solid APMg, often in comparison with its sodium salt counterpart (APNa). nih.govresearchgate.net The spectra reveal characteristic absorption bands corresponding to the various functional groups within the molecule, such as O-H, C=O, C=C, and P-O vibrations. The positions and shapes of these bands can indicate intermolecular interactions, including hydrogen bonding and coordination with the magnesium ion. nih.govnih.gov FT-IR has also been used to explore the structure of APMg in aqueous solution, providing information on how the molecule interacts with the solvent. nih.govresearchgate.net

Table 3: Selected FT-IR Absorption Bands for L-ascorbic acid 2-phosphate salts

Wavenumber (cm⁻¹) Assignment Compound Reference
1756 C1=O stretching APNa nih.gov
1713 C1=O stretching APMg nih.gov
1675 C2=C3 stretching APNa nih.gov
1686 C2=C3 stretching APMg nih.gov
1200-900 Phosphate group vibrations (P-O, P=O) APMg nih.gov, nih.gov
~1100 Si-O vibration (of amorphous silica (B1680970) after decomposition) Palygorskite nih.gov

Note: APNa (the sodium salt) is often used as a reference in structural studies of APMg. nih.govresearchgate.net

Potentiometric Titration for Aqueous Solution Structural Analysis

Potentiometric titration is a classic analytical method employed to investigate the structural characteristics and complexation behavior of 2-Phospho-L-ascorbic acid magnesium salt in aqueous solutions. nih.govresearchgate.net This technique involves measuring the potential difference (voltage) between two electrodes as a titrant is added, allowing for the determination of equilibrium constants, such as protonation and complex formation constants.

In the study of APMg, potentiometric titration helps to understand the interactions between the magnesium ion (Mg²⁺) and the ascorbyl phosphate ligand in water. nih.govresearchgate.net By titrating a solution of APMg with a strong acid or base and monitoring the pH changes, researchers can calculate the protonation constants of the phosphate and enol groups. Furthermore, this method allows for the determination of the stability constant (log β) for the formation of the magnesium-ascorbyl phosphate complex, [Mg(AP)H]. researchgate.net These findings are crucial for understanding the speciation of the compound in biological media and culture systems. nih.gov

The data obtained from potentiometric titrations, often analyzed using specialized software, provides quantitative information on the equilibria present in the solution, complementing the structural insights gained from spectroscopic methods like FT-IR. researchgate.net

Biochemical and Molecular Mechanisms of Action

Enzymatic Hydrolysis and Phosphate (B84403) Release

The bioactivation of 2-Phospho-L-ascorbic acid magnesium (also known as Magnesium Ascorbyl Phosphate or MAP) is contingent upon the enzymatic cleavage of its phosphate group. This dephosphorylation process releases the active L-ascorbic acid (Vitamin C).

Alkaline phosphatases (APs) are key enzymes responsible for the hydrolysis of phosphate monoesters, playing a crucial role in the dephosphorylation of various molecules. colby.edu These enzymes are considered primary catalysts in converting MAP to L-ascorbic acid. nih.govnih.gov Studies have shown that MAP is converted to ascorbic acid as it passes through the epidermis, a process attributed to the activity of endogenous phosphatases within the skin. nih.gov The enzymatic activity of phosphatases on MAP has been confirmed in various experimental models, including the use of bacterial cell lysates and purified enzymes to demonstrate the excision of the phosphate group from the MAP molecule. nih.gov In the context of tissue engineering, the stability of MAP in culture media is a significant advantage over the chemically unstable L-ascorbic acid; its efficacy still relies on cellular phosphatases to release active ascorbic acid to support processes like collagen biosynthesis. mdpi.com

The kinetics of enzymatic reactions are often described by the Michaelis-Menten model, which includes the parameters Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity). While specific Vmax and Km values for the hydrolysis of MAP by various alkaline phosphatases are not extensively detailed in the available literature, the general mechanism of alkaline phosphatase activity is well-established. These enzymes exhibit broad substrate specificity for phosphate monoesters. colby.edumdpi.com

Magnesium ions (Mg²⁺) are essential activators for many alkaline phosphatases, suggesting that the magnesium salt of ascorbyl phosphate may influence the kinetics of its own hydrolysis. nih.gov The binding of the substrate and the activator (Mg²⁺) can be independent, but the magnesium ion is crucial for the decomposition of the substrate. nih.gov The efficiency of the hydrolysis can be monitored by measuring the release of inorganic phosphate or the formation of the product, L-ascorbic acid. researchgate.net For instance, the activity of acid phosphatases, which are distinct from alkaline phosphatases due to their optimal activity at lower pH values (4-6), can be determined using artificial substrates like p-nitrophenylphosphate (PNPP), where the release of p-nitrophenolate is measured spectrophotometrically. colby.edu

Table 1: Factors Influencing Phosphatase Activity on Phosphorylated Substrates

Factor Description Relevance to 2-Phospho-L-ascorbic acid (magnesium) Source
Enzyme Type Alkaline phosphatases are generally responsible for dephosphorylation in physiological conditions. These enzymes are expected to hydrolyze the phosphate group from the molecule. nih.govnih.gov
pH Alkaline phosphatases function optimally in the pH range of 8-9. The local pH environment will affect the rate of conversion to L-ascorbic acid. colby.edu
Cofactors (Mg²⁺) Magnesium ions are often essential for the catalytic activity of alkaline phosphatase. The compound itself provides the necessary Mg²⁺ cofactor, potentially influencing the enzymatic reaction rate. nih.gov

| Substrate Conc. | The rate of reaction increases with substrate concentration until the enzyme is saturated (Vmax). | The concentration of 2-Phospho-L-ascorbic acid (magnesium) will dictate the rate of L-ascorbic acid release. | colby.edu |

While phosphatases are the primary enzymes for cleaving the phosphate ester bond in MAP, the broader class of hydrolases could potentially interact with this molecule. Esterases, which hydrolyze ester bonds, are generally distinct from phosphatases (or phosphomonoesterases). The bond in 2-Phospho-L-ascorbic acid is a phosphate ester, making it a specific substrate for phosphatases rather than carboxylesterases. colby.edumdpi.com There is currently limited evidence to suggest significant hydrolysis of the phosphate group on MAP by esterases or other non-phosphatase hydrolytic enzymes.

Cellular Uptake and Intracellular Conversion Pathways

For 2-Phospho-L-ascorbic acid magnesium to exert its biological effects, it must be taken up by cells and converted into L-ascorbic acid. As a stable, water-soluble derivative, it is readily absorbed into the skin. drugbank.comnih.gov Once absorbed, it is hydrolyzed by intracellular phosphatases to release free ascorbic acid. nih.govnih.gov This intracellular conversion ensures a constant and sustained delivery of vitamin C to the cellular machinery. nih.govnih.gov Studies using human gingival fibroblasts have shown that this compound, referred to as APM, leads to a remarkable and continuous enhancement of intracellular L-ascorbic acid levels, superior to that achieved with L-ascorbic acid sodium salt (AsANa). nih.gov This suggests an efficient uptake and conversion pathway, allowing the cell to benefit from the prolonged availability of ascorbic acid for its various functions. nih.gov

Mechanism of Free Radical Scavenging and Antioxidant Activity

The antioxidant capacity of 2-Phospho-L-ascorbic acid magnesium is fundamentally linked to its conversion to L-ascorbic acid. nih.govdrugbank.com L-ascorbic acid is a potent antioxidant that works by donating an electron to neutralize a wide variety of reactive oxygen species (ROS), including superoxide (B77818) and hydroxyl radicals. nih.govmdpi.com In this process, ascorbate (B8700270) is oxidized to the relatively stable and less reactive ascorbyl radical, which can then be further oxidized to dehydroascorbic acid. researchgate.net This process effectively quenches the damaging cascade of free radicals.

Modulation of Gene Expression and Transcriptional Regulation

Once converted to L-ascorbic acid intracellularly, the compound can influence cellular function by modulating the expression of various genes. L-ascorbic acid acts as an essential cofactor for hydroxylase and monooxygenase enzymes, which are involved in the synthesis of collagen and other cellular components. medchemexpress.comcaymanchem.comnih.gov

Research has demonstrated that 2-Phospho-L-ascorbic acid magnesium can regulate the expression of multiple genes:

Inflammatory Biomarkers: In cultured human sebocytes, MAP has been shown to decrease the gene and protein expression of inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α), matrix metalloproteinases (MMP-9), and antimicrobial peptides (LL-37). nih.gov It can also inhibit the expression of Toll-like receptor 4 (TLR-4), which is involved in inflammatory pathways. nih.gov

Collagen Synthesis: As a stable source of vitamin C, it stimulates the formation and expression of collagen. medchemexpress.commedchemexpress.comresearchgate.net In human gingival fibroblasts, it promotes the synthesis and mRNA expression of type 1 collagen. nih.gov

Osteogenic Differentiation: It is used as a supplement in cell culture to drive the osteogenic differentiation of human adipose stem cells (hASCs). medchemexpress.comcaymanchem.commedchemexpress.com This process involves increasing the expression of key transcription factors such as Runx2. medchemexpress.commedchemexpress.com

This modulation of gene expression underlies its utility in tissue engineering and its protective effects against cellular stress and inflammation. mdpi.comnih.gov

Table 2: Effects of 2-Phospho-L-ascorbic acid (magnesium) on Gene Expression

Target Gene/Protein Cell Type Effect Biological Outcome Source
IL-1β, IL-6, IL-8, TNF-α Human Sebocytes Downregulation Anti-inflammatory nih.gov
MMP-9 Human Sebocytes Downregulation Regulation of extracellular matrix nih.gov
LL-37 Human Sebocytes Downregulation Modulation of innate immune response nih.gov
TLR-4 Human Sebocytes Downregulation Inhibition of inflammatory signaling nih.gov
Type 1 Collagen Human Gingival Fibroblasts Upregulation Promotion of extracellular matrix synthesis nih.gov

Regulation of Collagen Gene Expression

A fundamental role of 2-Phospho-L-ascorbic acid is the potent stimulation of collagen production, a cornerstone of the extracellular matrix (ECM). jcsp.org.pkresearchgate.net Research demonstrates that it not only increases collagen accumulation but also enhances cell proliferation in skin fibroblasts. nih.govnih.gov The mechanism involves the upregulation of collagen gene transcription. nih.gov

In studies using human skin fibroblasts, the presence of L-ascorbic acid 2-phosphate (Asc 2-P) in the culture medium led to a significant enhancement of both cell growth and collagen synthesis. nih.govnih.gov Specifically, over a three-week period, Asc 2-P was found to increase the relative rate of collagen synthesis twofold and cell growth fourfold. nih.gov This effect is directly linked to collagen production, as the use of collagen synthesis inhibitors attenuates these stimulatory effects. researchmap.jpnih.gov The compound also accelerates the processing of procollagen (B1174764) into mature collagen and its subsequent deposition into the ECM. nih.gov Similarly, in human osteoblast-like MG-63 cells, Asc 2-P was shown to increase the expression of osteoblast differentiation markers, including collagen synthesis. researchmap.jpnih.gov

Cell TypeCompoundConcentrationKey FindingReference
Human Skin FibroblastsL-ascorbic acid 2-phosphate (Asc 2-P)0.1–1.0 mMEnhanced the relative rate of collagen synthesis 2-fold and cell growth 4-fold over 3 weeks. nih.gov
Human Dermal FibroblastsMagnesium ascorbyl-2-phosphateNot specifiedFound to be equivalent to ascorbic acid in stimulating collagen synthesis. nih.gov
Human Osteoblast-like Cells (MG-63)L-ascorbic acid 2-phosphate (Asc 2-P)0.25–1.0 mMIncreased expression of osteoblast differentiation markers, including collagen synthesis. researchmap.jp

Repression of Specific Gene Targets (e.g., Dihydrotestosterone-induced Dickkopf-1)

Beyond its role in promoting protein synthesis, 2-Phospho-L-ascorbic acid also functions as a regulator of gene expression, notably in repressing specific gene targets. A significant example is its ability to counteract the effects of dihydrotestosterone (B1667394) (DHT) in human balding dermal papilla cells (DPCs). nih.govnih.gov DHT is known to induce the expression of Dickkopf-1 (DKK-1), a protein that acts as an antagonist to the Wnt signaling pathway, which is crucial for hair follicle development and growth. researchmap.jpnih.gov

Research has shown that L-ascorbic acid 2-phosphate (Asc 2-P) can effectively repress the DHT-induced expression of DKK-1. nih.govnih.govmdpi.com This has been demonstrated at both the messenger RNA (mRNA) and protein levels. Studies using Reverse Transcription PCR (RT-PCR) analysis confirmed that Asc 2-P attenuates the increase in DKK-1 mRNA caused by DHT. nih.govmedchemexpress.com Furthermore, enzyme-linked immunosorbent assays (ELISA) showed a reduction in the secretion of DKK-1 protein from DPCs treated with Asc 2-P in the presence of DHT. nih.govmedchemexpress.com Luciferase reporter assays also confirmed that Asc 2-P significantly represses the activation of the DKK-1 promoter by DHT. nih.govmedchemexpress.com

Cell TypeInducerInhibitorAssay MethodObserved EffectReference
Human Balding Dermal Papilla CellsDihydrotestosterone (DHT)L-ascorbic acid 2-phosphate (Asc 2-P)RT-PCRAttenuation of DHT-induced DKK-1 mRNA expression. nih.govmedchemexpress.com
Human Balding Dermal Papilla CellsDihydrotestosterone (DHT)L-ascorbic acid 2-phosphate (Asc 2-P)ELISARepression of DHT-induced DKK-1 protein expression. nih.govmedchemexpress.com
Human Balding Dermal Papilla CellsDihydrotestosterone (DHT)L-ascorbic acid 2-phosphate (Asc 2-P)Luciferase Reporter AssaySignificant repression of DHT-induced DKK-1 promoter activity. nih.govmedchemexpress.com

Influence on Signal Transduction Pathways Related to Cellular Stress

2-Phospho-L-ascorbic acid plays a significant role in modulating signal transduction pathways related to cellular stress, primarily through its potent antioxidant properties. nih.gov Once dephosphorylated to ascorbic acid within or near cells, it effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

In a study involving human neuroblastoma (SH-SY5Y) cells, L-ascorbic acid 2-phosphate was shown to attenuate apoptosis induced by the neurotoxin methylmercury (B97897) (MeHg). The protective mechanism involves the inhibition of ROS accumulation and subsequent DNA damage. Treatment with MeHg was found to significantly increase intracellular ROS levels and apoptosis rates. However, pre-treatment with L-ascorbic acid 2-phosphate dose-dependently decreased this MeHg-induced ROS accumulation, which in turn inhibited the apoptotic cascade, including the downregulation of apoptosis-inducing factor (AIF) and cleaved Caspase-3 expression. nih.gov This demonstrates its ability to modulate redox signaling in response to oxidative stress. Further research shows it can act synergistically with other antioxidants, like N-acetylcysteine, to protect human mesenchymal stem cells from various forms of cell death, including apoptosis and necroptosis, under conditions of oxidative stress.

Cell LineStress InducerProtective AgentKey EffectReference
Human Neuroblastoma (SH-SY5Y)Methylmercury (MeHg)L-Ascorbic Acid 2-Phosphate (100-500µM)Attenuated MeHg-induced apoptosis by decreasing ROS accumulation and DNA damage.
Human Mesenchymal Stem Cells (hMSCs)Oxidative Stress2-Phospho-L-ascorbic acid trisodium (B8492382) salt (in combination with N-acetylcysteine)Provided synergistic protection against mitoptosis, necroptosis, and apoptosis.

Role as a Phosphate Donor in Biological Systems

The chemical structure of 2-Phospho-L-ascorbic acid features a phosphate group attached to the second carbon of the ascorbate molecule. However, its primary biological role is not to act as a phosphate donor in phosphorylation reactions (like ATP). Instead, the phosphate group serves as a stable, protective cap that makes the molecule resistant to oxidation and degradation at neutral pH, a significant limitation of standard ascorbic acid. researchmap.jpmdpi.com

The biological activity of 2-Phospho-L-ascorbic acid is realized upon the enzymatic removal of this phosphate group. This process, known as dephosphorylation, is catalyzed by endogenous phosphatases, particularly alkaline phosphatase, which is often present on the cell membranes of various animal cells, including osteoblasts and skin fibroblasts. jcsp.org.pkresearchmap.jpnih.gov The enzymatic cleavage releases active, free ascorbic acid at the cell surface, which is then rapidly incorporated into the cells. researchmap.jp

Therefore, 2-Phospho-L-ascorbic acid functions as a stable pro-drug or precursor to ascorbic acid. jcsp.org.pk Its purpose is to provide a sustained release of ascorbic acid to cells in culture or in vivo, overcoming the instability of ascorbic acid itself. researchmap.jpnih.gov This ensures a consistent intracellular concentration of the active vitamin, allowing it to effectively participate in processes like collagen synthesis and antioxidant defense.

Preclinical and in Vitro Research Applications

Applications in Cell Culture Systems

The compound is widely used as a supplement in culture medium for various cell types, including human and animal cells. Its primary role is to act as a long-acting source of Vitamin C, which is essential for processes such as collagen synthesis, a fundamental component of the extracellular matrix. nih.govnih.govcaymanchem.com Its application spans across different research areas, from stem cell biology to specialized cell-type studies.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

2-Phospho-L-ascorbic acid (magnesium) is a standard and critical component of culture media designed to induce the differentiation of Mesenchymal Stem Cells (MSCs) into osteoblasts (bone-forming cells). caymanchem.commedchemexpress.com It is particularly noted for its use in the osteogenic differentiation of human adipose-derived stem cells (hASCs), a readily accessible type of MSC. medchemexpress.comnih.gov The compound's role is linked to its necessity in stimulating the formation of collagen, a key protein in the bone matrix. medchemexpress.com

The commitment of MSCs to the osteogenic lineage is marked by the upregulation of specific biomarkers. Research has shown that 2-Phospho-L-ascorbic acid (magnesium) is effective in promoting this process. Specifically, its presence in the culture medium leads to an increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation. medchemexpress.com Concurrently, it enhances the expression of Runt-related transcription factor 2 (Runx2A), a master transcription factor essential for osteoblastic differentiation. medchemexpress.com Studies on human adipose stem cells have demonstrated that higher concentrations of this stable ascorbic acid derivative result in increased Runx2 expression and greater ALP activity, confirming its dose-dependent effect on osteogenesis. medchemexpress.com

Table 1: Effect of 2-Phospho-L-ascorbic acid on Osteogenic Markers in hASCs

MarkerEffect of 2-Phospho-L-ascorbic acid (magnesium)Significance
Alkaline Phosphatase (ALP) ActivityIncreasedIndicates early-stage osteogenic differentiation. medchemexpress.com
Runx2A ExpressionIncreasedConfirms commitment to the osteoblast lineage. medchemexpress.com

Maintenance and Proliferation of Human Embryonic Stem Cells

The long-acting derivative, L-ascorbic acid 2-phosphate (AA2P), is included in cell culture media to improve the survival of human embryonic stem cells (hESCs). caymanchem.com Its stability is advantageous for maintaining the rigorous culture conditions required for these pluripotent cells. While direct, extensive studies on the magnesium salt's specific effects on hESC proliferation are limited, related research has shown that a derivative, 2-phospho-l-ascorbic acid, can induce survival and the expression of the pluripotency marker Oct4 in adipose-derived stem cells. nih.gov This suggests a potential role in maintaining the undifferentiated state and viability of stem cells in culture.

Enhancement of Growth and Replicative Lifespan in Human Corneal Endothelial Cells

Significant research has highlighted the benefits of using 2-Phospho-L-ascorbic acid in cultures of human corneal endothelial cells (HCECs). caymanchem.com Studies have demonstrated that its addition to the culture medium promotes the proliferation of HCECs. sigmaaldrich.com In long-term cultures, cells grown without this stable Vitamin C derivative exhibit decreased growth and morphological irregularities. sigmaaldrich.com Conversely, cultures supplemented with 2-Phospho-L-ascorbic acid sustain robust cell growth and maintain the characteristic polygonal cell shape. sigmaaldrich.com This supplementation has been shown to extend the replicative lifespan of HCECs, partly by protecting the cells against oxidative DNA damage. sigmaaldrich.com

Studies on Human Gingival Fibroblast Functionality

The effects of 2-Phospho-L-ascorbic acid magnesium salt (APM) on the function of human gingival fibroblasts have been investigated in the context of periodontal health. Research shows that APM is more effective than conventional L-ascorbic acid sodium salt (AsANa) in several key areas. researchgate.net It leads to a remarkable and continuous enhancement of intracellular ascorbic acid levels and promotes the synthesis and mRNA expression of type 1 collagen. researchgate.net Furthermore, APM helps protect cells from damage by suppressing intracellular reactive oxygen species (ROS) induced by hydrogen peroxide and inhibits the production of interleukin-8, an inflammatory marker. researchgate.net These findings indicate its superior efficacy in enhancing fibroblast function compared to less stable forms of Vitamin C. researchgate.net

Table 2: Comparative Effects of APM and AsANa on Human Gingival Fibroblasts

ParameterEffect of 2-Phospho-L-ascorbic acid magnesium (APM)Reference
Intracellular Ascorbic Acid LevelsRemarkably and continuously enhanced researchgate.net
Type 1 Collagen SynthesisPromoted researchgate.net
H₂O₂-induced Cell DamageDecreased via ROS suppression researchgate.net
TNF-α-induced Interleukin-8 ProductionInhibited researchgate.net

Use in Bovine Mammary Epithelial Cell Cultures

Currently, there is a lack of specific research findings in the available scientific literature on the application or effects of 2-Phospho-L-ascorbic acid (magnesium) in the context of in vitro cultures of bovine mammary epithelial cells. While standard cell culture methodologies for these cells are established, the inclusion or impact of this particular stable Vitamin C derivative has not been a focus of the reviewed studies. nih.gov

Investigation in Oocyte-Granulosa Cell Complexes

The quality of an oocyte is intrinsically linked to its microenvironment, where granulosa cells play a crucial supportive role. The process of in vitro maturation (IVM) is a key technology in assisted reproduction, but it often subjects oocytes to conditions of increased oxidative stress. sciendo.com Ascorbic acid is a potent non-enzymatic antioxidant that is vital for maintaining the redox status within biological systems, including the reproductive milieu. sciendo.com It helps to neutralize reactive oxygen species (ROS) that can damage cellular organelles and genetic material, thereby affecting oocyte competence and subsequent embryo development. sciendo.com

However, L-ascorbic acid is chemically unstable in culture media, with a short half-life that complicates its use in extended experiments. nih.gov To ensure a sustained and stable supply of vitamin C, stable derivatives like 2-Phospho-L-ascorbic acid are employed in culture systems. nih.gov Research has shown that supplementing maturation media with ascorbic acid can improve the IVM rate of bovine oocytes. nih.gov While specific studies focusing solely on the magnesium salt in oocyte-granulosa cell complexes are limited, the established principle is that stable ascorbate (B8700270) derivatives provide the necessary antioxidant support to protect oocytes from oxidative stress during the critical maturation phase, thereby enhancing their developmental potential. nih.govsciendo.com The interaction between the oocyte and the surrounding cumulus and granulosa cells is essential for acquiring maturation competence, and oocyte-derived factors are indispensable in this process. nih.gov

Models of Oxidative Stress and Cellular Protection

Methylmercury (B97897) (MeHg) is a well-documented neurotoxin that induces severe oxidative damage in neuronal cells, often leading to apoptosis. nih.govnih.gov Research utilizing the human neuroblastoma SH-SY5Y cell line has demonstrated the protective effects of L-ascorbic acid 2-phosphate (AA2P), a stable vitamin C analog. nih.govnih.govdntb.gov.ua Studies show that MeHg exposure significantly decreases cell survival in a time- and dose-dependent manner, increases the accumulation of reactive oxygen species (ROS), and triggers apoptosis through both caspase-dependent and -independent pathways. nih.govdntb.gov.uaresearchgate.net

Treatment with AA2P has been shown to effectively counteract these neurotoxic effects. nih.govnih.gov The compound mitigates MeHg-induced apoptosis by alleviating ROS-mediated DNA damage. nih.govnih.gov Key findings indicate that AA2P supplementation increases cell viability, reduces the accumulation of ROS, and decreases MeHg-induced apoptosis. dntb.gov.ua Mechanistically, AA2P was found to reverse the MeHg-induced upregulation of pro-apoptotic proteins such as Apoptosis-Inducing Factor (AIF), Cytochrome C, and cleaved Caspase-3, and the downregulation of DNA repair-associated proteins like PARP1. nih.govdntb.gov.ua These results collectively suggest that 2-Phospho-L-ascorbic acid is a potential agent for protecting against methylmercury neurotoxicity by inhibiting oxidative stress and DNA damage. nih.govnih.gov

Key Molecular Changes in MeHg-Treated Neuroblastoma Cells with AA2P

Molecular MarkerEffect of Methylmercury (MeHg)Effect of L-ascorbic acid 2-phosphate (AA2P) TreatmentReference
Cell ViabilityDecreasedIncreased dntb.gov.ua
Reactive Oxygen Species (ROS)IncreasedDecreased nih.govdntb.gov.ua
ApoptosisIncreasedDecreased nih.govdntb.gov.ua
Cleaved Caspase-3UpregulatedDownregulated (counteracted effect) nih.govdntb.gov.ua
Apoptosis-Inducing Factor (AIF)UpregulatedDownregulated (counteracted effect) nih.govdntb.gov.ua
PARP1 ExpressionDownregulatedUpregulated (counteracted effect) nih.govdntb.gov.ua

Ultraviolet-A (UVA) radiation is a significant environmental stressor that induces oxidative damage in skin cells. In vitro studies using human keratinocytes have investigated the protective capacity of magnesium ascorbyl phosphate (B84403) (MAP). spandidos-publications.comresearchgate.netnih.gov When keratinocytes are exposed to UVA radiation, cell viability decreases significantly. spandidos-publications.comnih.gov However, pretreatment with MAP has been shown to protect these cells in a concentration-dependent manner. spandidos-publications.comresearchgate.netnih.gov

The primary protective mechanism appears to be linked to the preservation of intracellular glutathione (B108866) (GSH), a critical antioxidant. spandidos-publications.comresearchgate.netnih.gov UVA irradiation depletes GSH levels within keratinocytes, but the addition of MAP helps to suppress this depletion. spandidos-publications.comnih.gov This suggests that MAP protects keratinocytes from UVA-induced damage, at least in part, by maintaining the cellular antioxidant defense system. spandidos-publications.comresearchgate.net

Effect of Magnesium Ascorbyl Phosphate (MAP) on Keratinocyte Survival after UVA Irradiation (8 J/cm²)

MAP ConcentrationCell Survival Fraction (%)Reference
0 µM (UVA only)48.4% spandidos-publications.comnih.gov
125 µM51.6% spandidos-publications.comresearchgate.netnih.gov
250 µM55.5% spandidos-publications.comresearchgate.netnih.gov
500 µM64.8% spandidos-publications.comresearchgate.netnih.gov
1 mM76.7% spandidos-publications.comresearchgate.netnih.gov

The antioxidant capabilities of 2-Phospho-L-ascorbic acid can be enhanced when used in combination with other antioxidant compounds. A notable example is its synergistic effect with N-Acetylcysteine (NAC). nih.gov Research on human mesenchymal stem cells (hMSCs) subjected to hydrogen peroxide-induced oxidative stress revealed that a combined treatment of NAC and ascorbic acid 2-phosphate (AAP) offers significant synergistic protection. nih.gov

This combination therapy was shown to reduce ROS generation, stabilize the mitochondrial membrane potential, and decrease mitochondrial fragmentation, which is a precursor to a form of cell death known as mitoptosis. nih.gov The NAC/AAP co-treatment protected hMSCs from multiple cell death pathways, including apoptosis (by regulating BAX and BCL2 expression and reducing cytochrome c release) and necroptosis (by preventing AIF translocation). nih.gov This highlights a powerful synergistic relationship where the two antioxidants work together to preserve mitochondrial integrity and enhance cell survival under severe oxidative stress. nih.gov Additionally, it is noted in other contexts that magnesium ascorbyl phosphate has a synergistic effect with vitamin E, another potent antioxidant. wellgreenxa.comyrchemspec.com

Research in Disease Models (Non-Human/In Vitro)

Heme oxygenase 1 (HO-1) deficiency is a rare and fatal genetic disorder resulting from impaired heme catabolism, which leads to severe oxidative damage and cell death. biorxiv.orgbiorxiv.orgresearchgate.net Research using patient-derived lymphoblastoid cells and HO-1 knockout HEK293T cell models has uncovered key pathological mechanisms. biorxiv.orgbiorxiv.org These studies demonstrate that HO-1 deficiency is associated with significant depletion of intracellular ascorbic acid, altered mitochondrial structure, and impaired mitochondrial function. biorxiv.orgbiorxiv.orgresearchgate.net

In these disease models, treatment with 2-phospho-L-ascorbic acid (AA2P) has shown promising results. biorxiv.orgbiorxiv.org As a stable vitamin C analog, AA2P effectively restores intracellular ascorbic acid levels in the deficient cells. biorxiv.orgbiorxiv.orgresearchgate.net This replenishment, in turn, protects the cells from hemin-induced cytotoxicity, a key stressor in this condition. biorxiv.orgbiorxiv.org The study underscores the critical role of oxidative stress and mitochondrial dysfunction in the pathology of HO-1 deficiency and positions ascorbic acid restoration, via a stable precursor like AA2P, as a potential therapeutic strategy. biorxiv.orgbiorxiv.orgresearchgate.net

Findings in Heme Oxygenase 1 (HO-1) Deficiency Models

ObservationFinding in HO-1 Deficient CellsEffect of 2-phospho-L-ascorbic acid (AA2P)Reference
Intracellular Ascorbic AcidSignificantly depletedRestores levels biorxiv.orgbiorxiv.org
Mitochondrial Morphology & FunctionAltered and impairedProtects against cytotoxicity biorxiv.orgbiorxiv.org
Cell Viability (under hemin-induced stress)ReducedNormalized biorxiv.orgbiorxiv.org

Investigation in Living Skin Equivalent Models

The assessment of 2-Phospho-L-ascorbic acid (magnesium), scientifically known as magnesium L-ascorbyl-2-phosphate (MAP), in living skin equivalent models has been a crucial area of research to understand its behavior upon topical application. These models, which include cultured, reconstructed skin with active epidermal enzymes, provide a valuable platform for analyzing the permeation and metabolic fate of this stable vitamin C derivative. researchgate.net

In-vitro data has demonstrated that MAP is capable of converting to L-ascorbic acid. incidecoder.com This conversion is a critical step, as the biological activity of vitamin C derivatives is dependent on their ability to be metabolized into the active form within the skin. Research has confirmed that upon penetrating the skin, MAP is cleaved by enzymes to release active Vitamin C. tcchems.com Specifically, it is readily hydrolyzed to L-ascorbic acid and inorganic phosphate by acidic phosphatases that are naturally present in human skin. ci.guide Furthermore, the epidermal transport and subsequent conversion of MAP to L-ascorbic acid have been substantiated in human studies. researchgate.net

Evaluation of Permeation and Metabolism in Ex Vivo Skin Models

Ex vivo skin models, which utilize excised skin, have been instrumental in quantifying the permeation and retention of 2-Phospho-L-ascorbic acid (magnesium). These studies offer insights into how different formulations can influence the delivery of this compound into the skin layers.

One such study investigated the percutaneous absorption of a 10% cream formulation of magnesium L-ascorbyl-2-phosphate in dermatomed human skin. The findings from in situ experiments revealed that the compound was absorbed into the epidermis, with 1.6% of the applied amount remaining in the skin 48 hours after application. nih.gov

Further research utilizing ex vivo rat skin has explored the impact of novel vesicular carrier systems, such as ethosomes and niosomes, on the permeation of MAP. nih.govtandfonline.com These studies aimed to enhance the delivery of MAP to its site of action within the skin. nih.govtandfonline.com The results indicated that these specialized formulations could control the permeation and increase the retention of MAP in the skin. nih.govtandfonline.comresearchgate.net

The following table summarizes the permeation of MAP from an optimized ethosomal formulation through ex vivo rat skin over an 8-hour period.

FormulationMean % of Drug Permeated (after 8 hours)
Optimized MAP Ethosomal Formulation86.14 ± 1.58%

Data sourced from a study on vesicular carriers for topical delivery of Magnesium Ascorbyl Phosphate. nih.gov

It is important to note that while these ex vivo studies provide valuable quantitative data, the permeation characteristics can be influenced by the specific formulation and the type of skin model used. For instance, one study using pig skin did not observe a significant increase in L-ascorbic acid levels after the application of a magnesium ascorbyl phosphate formulation. researchgate.net This highlights the complexity of skin absorption and the various factors that can affect the bioavailability of topically applied compounds.

Comparative Academic Investigations

Comparison with L-Ascorbic Acid and Other Ascorbic Acid Derivatives

The inherent instability of L-ascorbic acid in aqueous solutions, particularly at neutral pH and 37°C, presents a significant challenge for its application in long-term cell culture experiments and topical formulations. nih.govresearchmap.jp This instability, characterized by rapid oxidation, necessitates frequent supplementation to maintain effective concentrations. nih.gov In contrast, 2-Phospho-L-ascorbic acid (magnesium), often referred to as magnesium ascorbyl phosphate (B84403) (MAP) or Asc-2P, demonstrates markedly superior stability under these conditions. nih.govresearchmap.jpnih.gov

The phosphorylation at the C-2 position of the ascorbic acid molecule protects the enediol system from oxidative degradation. nih.gov This structural modification confers a significant advantage in various research and cosmetic formulations. nih.gov Studies have shown that while L-ascorbic acid can degrade rapidly in culture medium, Asc-2P remains stable for extended periods. nih.govresearchmap.jpresearchgate.net For instance, in phosphate-buffered saline (PBS), both L-ascorbic acid and its phosphate analogs showed relative stability at 10 mM. However, at a neutral pH, L-ascorbic acid was found to be unstable compared to both the sodium and magnesium salts of ascorbyl-2-phosphate. nih.gov

The stability of Asc-2P is also notably better than other derivatives like ascorbyl palmitate in certain formulations. nih.gov While esterification with palmitic acid does not entirely prevent hydrolysis, the phosphate group in Asc-2P effectively shields the molecule from the breakdown of the enediol system. nih.gov This enhanced stability makes magnesium 2-phospho-L-ascorbic acid a reliable and long-acting source of vitamin C in experimental settings, ensuring consistent and sustained cellular exposure. researchmap.jpmedchemexpress.com However, it's important to note that the stability of Asc-2P can be reduced in the presence of serum in the culture medium, likely due to enzymatic activity. researchgate.net

Here is an interactive data table summarizing the stability of different Vitamin C forms:

Interactive Data Table: Stability of Vitamin C Derivatives
Compound Condition Stability Reference
L-Ascorbic Acid Aqueous solution (neutral pH, 37°C) Unstable, degrades rapidly nih.govresearchmap.jp
L-Ascorbic Acid Phosphate-Buffered Saline (10 mM) Relatively stable nih.gov
2-Phospho-L-ascorbic acid (magnesium) Aqueous solution (neutral pH) Very stable nih.govnih.gov
2-Phospho-L-ascorbic acid (magnesium) Culture medium Stable for extended periods researchmap.jpresearchgate.net
Ascorbyl Palmitate Emulsion Susceptible to hydrolysis nih.gov

2-Phospho-L-ascorbic acid (magnesium) has been shown to be a potent inducer of cellular responses, rivaling and in some cases surpassing the efficacy of L-ascorbic acid. A primary function of vitamin C in cellular metabolism is its role as a cofactor in collagen synthesis. researchmap.jp Research has demonstrated that the magnesium salt of ascorbyl-2-phosphate is equivalent to L-ascorbic acid in its ability to stimulate collagen synthesis in human dermal fibroblast cultures. nih.gov In contrast, the sodium salt of ascorbyl-2-phosphate required a concentration at least tenfold higher to achieve the same effect. nih.gov

Furthermore, in studies involving human osteoblast-like cells (MG-63), 2-phospho-L-ascorbic acid (referred to as Asc 2-P) not only stimulated collagen synthesis but also significantly increased alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation. researchmap.jpnih.gov At a concentration of 0.25 mM, Asc 2-P led to a much higher ALP activity compared to L-ascorbic acid. researchmap.jp L-ascorbic acid itself has been shown to induce ALP activity and type X collagen expression in cultured chick chondrocytes, with levels increasing 15-20-fold after 9 days of treatment. nih.gov Studies on human adipose-derived stem cells (hASCs) also confirm that 2-phospho-L-ascorbic acid increases ALP activity and the expression of the osteogenic transcription factor Runx2. medchemexpress.com

The stimulatory effects of Asc 2-P on cell growth and ALP activity are closely linked to its impact on collagen synthesis. researchmap.jpnih.gov The use of a collagen synthesis inhibitor, L-azetidine 2-carboxylic acid, was found to attenuate the positive effects of Asc 2-P on both cell proliferation and ALP activity, indicating the foundational role of collagen production in these cellular responses. researchmap.jpnih.gov

Here is an interactive data table summarizing the comparative efficacy of different Vitamin C forms in inducing cellular responses:

Interactive Data Table: Comparative Efficacy in Inducing Cellular Responses
Compound Cell Type Cellular Response Comparative Efficacy Reference
L-Ascorbic Acid Human Dermal Fibroblasts Collagen Synthesis Baseline for comparison nih.gov
2-Phospho-L-ascorbic acid (magnesium) Human Dermal Fibroblasts Collagen Synthesis Equivalent to L-Ascorbic Acid nih.gov
Sodium Ascorbyl-2-Phosphate Human Dermal Fibroblasts Collagen Synthesis Requires ~10x higher concentration than L-Ascorbic Acid nih.gov
L-Ascorbic Acid Human Osteoblast-like Cells (MG-63) Alkaline Phosphatase (ALP) Activity Stimulates ALP activity researchmap.jp
2-Phospho-L-ascorbic acid Human Osteoblast-like Cells (MG-63) Alkaline Phosphatase (ALP) Activity Significantly higher than L-Ascorbic Acid researchmap.jp
L-Ascorbic Acid Chick Chondrocytes Alkaline Phosphatase (ALP) Activity & Type X Collagen 15-20 fold increase after 9 days nih.gov
2-Phospho-L-ascorbic acid Human Adipose-Derived Stem Cells Alkaline Phosphatase (ALP) Activity & Runx2 Expression Increases activity and expression medchemexpress.com

The metabolic pathways of ascorbic acid and its derivatives differ significantly, primarily in their mechanism of cellular uptake and subsequent conversion to the biologically active form, L-ascorbic acid. L-ascorbic acid itself is transported into cells via sodium-dependent vitamin C transporters (SVCTs), specifically SVCT1 and SVCT2. researchgate.netnih.gov The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), can be transported by glucose transporters (GLUTs) and is then rapidly reduced back to ascorbate (B8700270) intracellularly. nih.govresearchgate.net

In contrast, derivatives like 2-phospho-L-ascorbic acid are not directly taken up by the SVCTs in their phosphorylated form. Instead, Asc-2P acts as a pro-drug. researchmap.jpresearchgate.net It is first dephosphorylated at the cell surface by the action of alkaline phosphatase (ALP), an enzyme present on the plasma membrane of various cell types. researchmap.jpresearchgate.net This enzymatic reaction liberates L-ascorbic acid, which is then transported into the cell through the SVCTs. researchgate.net This two-step process of extracellular conversion followed by active transport is a key differentiator in the metabolism of 2-phospho-L-ascorbic acid compared to the direct uptake of L-ascorbic acid.

Theoretical and Computational Studies

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in visualizing and analyzing the interaction between a substrate and an enzyme. For 2-Phospho-L-ascorbic acid, the primary enzymatic interaction of interest is its hydrolysis by phosphatases to release the active L-ascorbic acid.

The key to the biological activity of 2-Phospho-L-ascorbic acid is its conversion to L-ascorbic acid by cellular enzymes, particularly alkaline phosphatase. nih.govnih.gov Experimental studies have shown that the interaction between ascorbate (B8700270) and bovine kidney alkaline phosphatase involves aromatic residues and induces conformational changes in the enzyme. nih.gov Molecular modeling can elucidate these interactions by predicting the binding pose of the substrate in the enzyme's active site and simulating the subsequent dynamic changes. For instance, simulations can model how the phosphate (B84403) group of 2-Phospho-L-ascorbic acid orients within the active site of alkaline phosphatase, positioning it for nucleophilic attack and cleavage.

Once dephosphorylated, the resulting L-ascorbic acid acts as a cofactor for various enzymes. Computational docking studies have been performed to understand the mechanism of action of L-ascorbic acid with several target enzymes. These studies provide a template for understanding the interactions that follow the activation of its phosphorylated precursor. For example, in-silico molecular docking has been used to investigate the binding of ascorbic acid to enzymes targeted for lipid-lowering effects, such as ATP citrate (B86180) lyase, lanosterol (B1674476) 14α-demethylase, and squalene (B77637) synthase. kspublisher.com Such studies calculate the binding energy and identify key interacting amino acid residues. kspublisher.com In one study, docking simulations revealed that ascorbic acid binds strongly to the squalene synthase receptor through interactions with residues like Ser53, Thr50, and Tyr73. kspublisher.com Similarly, docking studies of L-ascorbic acid with human peroxiredoxin suggest a binding affinity comparable to other known ligands, indicating its potential role in antioxidant defense mechanisms. mdpi.com

These computational approaches are part of a broader field of computational enzymology, which helps characterize reaction pathways, transition states, and substrate selectivity. nih.gov The insights gained are foundational for understanding how the structure of 2-Phospho-L-ascorbic acid facilitates its delivery and subsequent function as a pro-vitamin C.

Table 1: Summary of Molecular Docking Studies of L-Ascorbic Acid with Various Enzymes This table summarizes findings for L-ascorbic acid, the active form of 2-Phospho-L-ascorbic acid after enzymatic cleavage.

Enzyme TargetComputational MethodKey FindingsReference
Squalene SynthaseMolecular Docking (Autodock)Binding energy of -4.69 kcal/mol; interaction with residues Arg77, Phe54, Arg52, etc. kspublisher.com
ATP Citrate LyaseMolecular Docking (Autodock)Binding energy of -3.68 kcal/mol. kspublisher.com
Lanosterol 14α-demethylaseMolecular Docking (Autodock)Binding energy of -3.76 kcal/mol. kspublisher.com
Human PeroxiredoxinMolecular DockingDocking scores similar to dithiothreitol (B142953) (DTT), suggesting similar binding affinity. mdpi.com

Quantum Chemical Analysis of Reactive Intermediates

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to investigate the electronic structure, stability, and reactivity of molecules. These methods are particularly useful for explaining the enhanced stability of 2-Phospho-L-ascorbic acid compared to its parent compound.

The primary instability of L-ascorbic acid stems from the oxidation of its enediol group within the lactone ring. researchgate.netresearchgate.netmdpi.com The introduction of a phosphate group at the C2 position protects this reactive system, significantly increasing the molecule's stability. researchgate.netnih.gov Quantum chemical calculations can quantify this effect by analyzing the molecule's electron distribution and orbital energies. DFT calculations have been employed to evaluate the antioxidant capacity of vitamin C and its derivatives. acs.org These studies often calculate properties like Bond Dissociation Energy (BDE), which indicates the energy required to break a specific bond. A lower BDE for an O-H bond suggests easier hydrogen atom donation, a key mechanism for antioxidant activity. By comparing the BDE values of L-ascorbic acid with its phosphorylated derivative, researchers can theoretically confirm the derivative's altered reactivity. acs.org

Furthermore, quantum chemical calculations can predict reaction pathways. For example, ab initio calculations were used to study the reaction between L-ascorbic acid and formaldehyde. bme.hu These calculations showed that in its ionized form, L-ascorbic acid has a strongly negative charge on the C2 atom, making it a nucleophilic center susceptible to attack. bme.hu This type of analysis can be extended to understand the reactive intermediates formed during the degradation of L-ascorbic acid and how phosphorylation at the C2 position would alter these pathways, thus preventing degradation. The stability of 2-phospho-L-ascorbate (2PAA) has been confirmed experimentally, showing it remains stable for extended periods in conditions where L-ascorbic acid quickly degrades. researchgate.netnih.gov Quantum chemical analysis provides the theoretical foundation for this observed stability.

Table 2: Theoretical Approaches to Analyzing Ascorbate Derivatives

Computational MethodProperty AnalyzedKey InsightsReference
Density Functional Theory (DFT)Antioxidant Capacity (e.g., Bond Dissociation Energy)Allows for theoretical comparison of antioxidant strength between vitamin C and its derivatives. Solvent effects can be modeled to simulate physiological conditions. acs.org
Ab initio CalculationsMulliken Excess Atomic ChargeIdentifies reactive centers in the molecule, explaining its nucleophilic character and reaction mechanisms. bme.hu
DFT with Solvation Model (SMD)Solvent Effects on Antioxidant PropertiesReveals that while derivatives may be more stable, their intrinsic antioxidant capacity might be slightly altered in aqueous solutions. acs.org

Simulation of Intracellular Transport and Metabolism

Simulating the complete journey of a molecule from the extracellular space to its intracellular site of action is a complex, multi-scale challenge. For 2-Phospho-L-ascorbic acid, this process involves transport across the cell membrane, enzymatic conversion, and subsequent interaction with intracellular targets.

The metabolism of 2-Phospho-L-ascorbic acid begins after it is absorbed by cells, where it is converted to active ascorbic acid by various enzymes. nih.gov Computational models can simulate different stages of this process. While simulating the passive or active transport across a lipid bilayer is computationally intensive, it is a well-established area of research. Following transport, the key metabolic step is the hydrolysis of the phosphate group. The kinetics of this enzymatic reaction, catalyzed by alkaline phosphatase, can be modeled using combined quantum mechanics/molecular mechanics (QM/MM) methods. These hybrid methods allow for a highly accurate quantum chemical description of the bond-breaking and bond-forming events in the enzyme's active site, while the larger protein environment is treated with more computationally efficient classical mechanics.

Once released, L-ascorbic acid diffuses through the cytoplasm and exerts its biological effects, such as attenuating reactive oxygen species (ROS) accumulation or acting as an enzymatic cofactor. nih.govmdpi.commarshall.edu Studies have shown that L-ascorbic acid 2-phosphate (AA2P) can protect human mesenchymal stem cells from oxidative stress and attenuate methylmercury-induced apoptosis by reducing ROS levels. nih.govmdpi.com The simulation of intracellular diffusion and the interaction of ascorbic acid with ROS can be modeled using molecular dynamics and kinetic modeling. These simulations can provide a quantitative understanding of how maintaining a stable intracellular concentration of ascorbic acid, made possible by the "slow-release" nature of its phosphorylated precursor, contributes to cellular protection.

Table 3: Computational Modeling of Intracellular Fate of 2-Phospho-L-ascorbic acid

Biological ProcessRelevant Computational MethodObjective of Simulation
Membrane TransportMolecular Dynamics (MD) SimulationsTo model the mechanism and energetics of the compound crossing the cell membrane.
Enzymatic Hydrolysis (Dephosphorylation)QM/MM (Quantum Mechanics/Molecular Mechanics)To simulate the catalytic mechanism of alkaline phosphatase and determine the reaction's energy barrier.
Intracellular Diffusion and InteractionBrownian Dynamics, Kinetic ModelingTo model the movement of the released ascorbic acid within the cytoplasm and its reaction rates with targets like ROS.

Future Directions in 2 Phospho L Ascorbic Acid Magnesium Research

Exploration of Novel Biochemical Pathways and Intermediates

While it is established that 2-Phospho-L-ascorbic acid (magnesium) acts as a pro-vitamin C, being hydrolyzed by cellular phosphatases to release active L-ascorbic acid, the complete picture of its biochemical journey and influence is still unfolding. Future research is poised to explore novel pathways and identify key intermediates that may possess unique biological activities.

A primary area of investigation is the direct comparison and elucidation of the differential effects between the magnesium salt and other salt forms, such as the sodium salt (AsANa). A study on human gingival fibroblasts demonstrated that the magnesium salt (APM) was more effective than the sodium salt at increasing intracellular ascorbic acid levels. nih.gov This suggests that the magnesium ion itself may play a synergistic role, possibly by influencing enzyme kinetics or membrane transport. Future studies will likely focus on whether the magnesium ion's presence has a distinct impact on downstream pathways beyond what is expected from ascorbic acid alone. For instance, magnesium is a crucial cofactor for over 300 enzymes, and its localized delivery with ascorbic acid could have unique effects on cellular metabolism and signaling. caldic.com

Research has shown that APM promotes type 1 collagen synthesis and mRNA expression, and suppresses inflammatory responses by inhibiting interleukin-8 production. nih.gov Furthermore, it has been found to upregulate Insulin-like Growth Factor-1 (IGF-1) in dermal papilla cells and repress dihydrotestosterone (B1667394) (DHT)-induced dickkopf-1 (DKK-1) expression. glpbio.com These findings open the door to exploring the upstream signaling cascades that APM modulates. Future work will likely involve dissecting the transcription factors and signaling molecules, such as those in the PI3K pathway, that are activated or inhibited upon intracellular release of ascorbic acid and magnesium. glpbio.com

A comparative study highlighted the superior effects of the magnesium salt over the sodium salt in cellular functions, as detailed in the table below.

Cellular Effect2-Phospho-L-ascorbic acid (magnesium) (APM)L-ascorbic acid sodium salt (AsANa)
Intracellular Ascorbic Acid EnhancementRemarkable and continuousLess effective than APM
Type 1 Collagen Synthesis PromotionSuperiorLess effective than APM
Suppression of H₂O₂-induced ROSEffectiveLess effective than APM
Inhibition of TNF-α-induced Interleukin-8EffectiveLess effective than APM
Data sourced from a study on human gingival fibroblasts. nih.gov

Development of Advanced Analytical Tools for Real-Time Monitoring in Cellular Systems

A significant challenge in understanding the precise action of 2-Phospho-L-ascorbic acid (magnesium) is the difficulty in monitoring its uptake, hydrolysis, and the subsequent spatiotemporal dynamics of ascorbic acid in real-time within living cells. Current methods often rely on endpoint assays or analysis of cell lysates.

High-Performance Liquid Chromatography (HPLC) is a well-established method for the quality control of APM raw material and for quantifying intracellular ascorbic acid concentrations after cellular uptake. nih.govnih.gov A validated reversed-phase HPLC (RP-LC) method has been developed for this purpose, which can also identify and quantify impurities. nih.gov

Analytical MethodApplicationKey Parameters
Reversed-Phase HPLC (RP-LC)Quality control of APM and analysis of intracellular ascorbic acid.Column: BDS C18; Mobile Phase: Tetrabutylammonium hydroxide (B78521) and potassium dihydrogen phosphate (B84403) (pH 6.8) with acetonitrile; UV Detection: 260 nm. researchgate.net
Micellar Electrokinetic Capillary ElectrophoresisSimultaneous determination in cosmetic preparations.N/A

The future in this area lies in the development of non-invasive or minimally invasive techniques for real-time monitoring. This could involve the creation of novel fluorescent biosensors that can specifically detect 2-Phospho-L-ascorbic acid or its dephosphorylated product within different cellular compartments. Such tools would be invaluable for understanding the kinetics of its conversion and its immediate downstream effects on cellular redox status and enzyme activity. Furthermore, advancing mass spectrometry imaging (MSI) techniques could provide detailed spatial distribution maps of the compound and its metabolites within tissues and single cells, offering unprecedented insight into its mechanism of action.

Investigation into the Comprehensive Interactome within Specific Cell Types

The biological effects of 2-Phospho-L-ascorbic acid (magnesium) are ultimately mediated by its interactions with a network of proteins and other molecules within the cell. Mapping this "interactome" is a critical future direction. Upon hydrolysis, the released ascorbic acid serves as a cofactor for a variety of enzymes, including prolyl and lysyl hydroxylases essential for collagen maturation, and the Ten-Eleven Translocation (TET) family of enzymes involved in DNA demethylation.

Future research will likely employ advanced proteomic and phosphoproteomic techniques to identify the full spectrum of proteins whose expression or phosphorylation state is altered following treatment with APM. This will help to build a comprehensive picture of the signaling pathways and cellular processes it influences. For example, studies on a related compound, the trisodium (B8492382) salt, have shown it can modulate the mesenchymal-epithelial transition (MET) and interact with the retinoic acid signaling pathway, affecting the expression of key transcription factors. researchgate.net Similar large-scale "omics" studies focusing on the magnesium salt are needed.

Investigating the interactome in specific cell types, such as mesenchymal stem cells, fibroblasts, or neurons, will be crucial. glpbio.commedchemexpress.com In human neuroblastoma cells, APM has been shown to attenuate methylmercury-induced apoptosis by reducing reactive oxygen species (ROS) and DNA damage, indicating a protective role mediated by specific cellular machinery. glpbio.com Identifying the precise protein-protein and protein-metabolite interactions in these contexts will provide a more nuanced understanding of its cell-specific functions.

Harnessing Enzymatic Biotransformation for Targeted Applications in Biochemical Assays

The enzymatic conversion of 2-Phospho-L-ascorbic acid is the cornerstone of its biological activity. Harnessing this biotransformation process holds promise for the development of novel biochemical assays and systems.

One innovative application is the creation of enzyme electrodes for electric power generation or electrochemical sensing. A system has been developed using acid phosphatase immobilized on a gold electrode to dephosphorylate L-ascorbic acid 2-phosphate (AA2P). The resulting ascorbic acid is then electrochemically oxidized, generating a current that is proportional to the concentration of AA2P. This demonstrates the potential for using this enzymatic reaction in biosensor development. nih.gov

Future research could expand on this concept to create highly specific and sensitive assays for phosphatase activity itself. By using 2-Phospho-L-ascorbic acid (magnesium) as a substrate, the release of ascorbic acid can be coupled to a colorimetric or fluorometric detection method, providing a simple and robust way to screen for phosphatase inhibitors or to quantify phosphatase levels in biological samples. The specificity of this reaction can be further enhanced by using enzymes with high selectivity for the 2-phosphate position of ascorbic acid.

Advancements in Sustainable Production Methods for Research-Grade Compound

As the use of 2-Phospho-L-ascorbic acid (magnesium) in research and potentially in clinical applications grows, the need for efficient, cost-effective, and environmentally friendly production methods becomes more pressing.

Current chemical synthesis methods can be complex. One patented process for preparing the magnesium salt involves reacting a protected L-ascorbic acid with phosphorus oxychloride, followed by a series of purification steps including crystallization and the use of calcium and magnesium salts. google.com While effective, such chemical routes can involve harsh reagents and solvents.

A promising future direction is the advancement of enzymatic and biotechnological production methods. An environmentally friendly and efficient enzymatic synthesis of L-ascorbic acid-2-phosphate (AsA-2P) has been developed using a recombinant acid phosphatase from Pseudomonas aeruginosa expressed in E. coli. This biocatalytic approach offers high conversion rates under mild conditions (pH 4.0, 30 °C) and has been successfully scaled up to a 7.5 L fermenter, demonstrating its potential for industrial production. core.ac.uk

Enzymatic Synthesis ParameterValue
Enzyme SourceRecombinant Pseudomonas aeruginosa acid phosphatase (PaAPase)
Host OrganismE. coli BL21
Optimal pH4.0
Optimal Temperature30 °C
Max. AsA-2P Concentration50.0 g/L
Max. Conversion Rate39.2%
Average Production Rate5.0 g/L/h
Data from a study on the enzymatic production of AsA-2P. core.ac.uk

Future research in this area will likely focus on optimizing these enzymatic processes through protein engineering to enhance enzyme stability and catalytic efficiency. Additionally, exploring whole-cell biocatalysis systems could further simplify the production process and reduce costs, making high-purity 2-Phospho-L-ascorbic acid (magnesium) more accessible for a broader range of scientific investigations.

Q & A

Q. What are best practices for Western blot analysis of ascorbate-regulated proteins (e.g., collagen or HGF)?

  • Methodological Answer : Lyse cells in RIPA buffer with 1% SDS to solubilize collagen. Resolve 50 µg lysate on 8% Tris-glycine gels and transfer to PVDF membranes. Block with 5% BSA and probe with anti-collagen I (1:1000) or anti-HGF (1:500). Use stain-free total protein normalization and LI-COR imaging for semi-quantitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.